4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

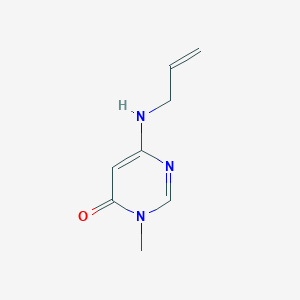

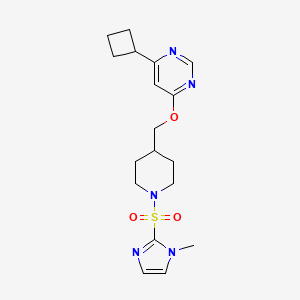

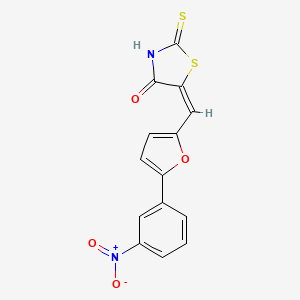

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is a chemical compound with the CAS Number: 1779881-69-4 . It has a molecular weight of 197.19 . The IUPAC name for this compound is 4-(isoxazol-5-yl)tetrahydro-2H-pyran-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is 1S/C9H11NO4/c11-8(12)9(2-5-13-6-3-9)7-1-4-10-14-7/h1,4H,2-3,5-6H2,(H,11,12) . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is a powder at room temperature .Applications De Recherche Scientifique

Antibacterial Activity

Oxazole derivatives have drawn attention due to their antimicrobial potential. Researchers have synthesized various oxazole compounds and evaluated their antibacterial effects against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus . Investigating the specific antibacterial activity of 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid could provide valuable insights for drug development.

Anticonvulsant Properties

Studies have explored the anticonvulsant effects of oxazole derivatives. Quantitative assessments of anticonvulsant activity in mice have been conducted, and further investigations could shed light on the compound’s potential in managing seizures .

Anticancer Potential

Oxazole derivatives have demonstrated cytostatic activity against various human cancer cell lines. For instance, compound 11 exhibited growth inhibition in glioma (U251), ovarian (OVCAR-03), prostate (PC-3), and melanoma (UACC-62) cells. Understanding the mechanisms underlying this activity could contribute to cancer therapy research .

Anti-Inflammatory Effects

Certain oxazole derivatives possess anti-inflammatory properties. Investigating whether 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid exhibits similar effects could be relevant for managing inflammatory conditions .

Antidiabetic Potential

Given the importance of finding novel antidiabetic agents, exploring the impact of this compound on glucose metabolism and insulin sensitivity could be valuable. Oxazole derivatives have been investigated in this context .

COX-2 Inhibition

The cyclooxygenase-2 (COX-2) enzyme plays a role in inflammation and pain. Some oxazole-containing compounds, including marketed drugs like oxaprozin, exhibit COX-2 inhibitory effects. Investigating whether 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid shares this property could provide insights into its potential therapeutic applications .

Safety and Hazards

The safety information for 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Orientations Futures

Oxazole derivatives, including 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

Propriétés

IUPAC Name |

4-(1,2-oxazol-5-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-8(12)9(2-5-13-6-3-9)7-1-4-10-14-7/h1,4H,2-3,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIZLWPMQUQSIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)

![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)

![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)

![9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2407345.png)